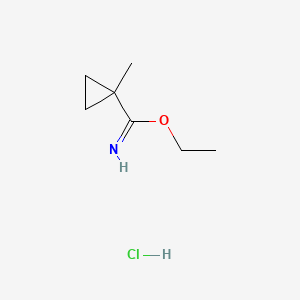
Ethyl 1-methylcyclopropane-1-carboximidate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-methylcyclopropane-1-carboximidate hydrochloride is an organic compound belonging to the class of carboximidates. Carboximidates are esters formed between an imidic acid and an alcohol. This compound is known for its unique structure, which includes a cyclopropane ring, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 1-methylcyclopropane-1-carboximidate hydrochloride can be synthesized through the Pinner reaction, which involves the acid-catalyzed attack of nitriles by alcohols. The general mechanism of the Pinner reaction includes the formation of imidates as their hydrochloride salts . This method is commonly used due to its efficiency in producing carboximidates.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to accelerate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-methylcyclopropane-1-carboximidate hydrochloride undergoes various chemical reactions, including:
Hydrolysis: Converts the compound into esters.
Aminolysis: Reacts with amines to form amidines.
Alcoholysis: Forms orthoesters when reacted with an excess of alcohol under acid catalysis.
Common Reagents and Conditions
Hydrolysis: Typically involves water and an acid catalyst.
Aminolysis: Uses ammonia or primary amines.
Alcoholysis: Requires an excess of alcohol and an acid catalyst.
Major Products Formed
Hydrolysis: Produces esters.
Aminolysis: Forms amidines.
Alcoholysis: Results in the formation of orthoesters.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-methylcyclopropane-1-carboximidate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products and as a reagent in industrial processes.
Wirkmechanismus
The mechanism of action of ethyl 1-methylcyclopropane-1-carboximidate hydrochloride involves its role as a good electrophile, making it reactive in addition reactions. It can form intermediates that participate in various chemical transformations, such as the formation of esters, amidines, and orthoesters .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylcyclopropanecarboxylic acid: Used in structure-activity studies of small carboxylic acids.
Cyclopropane derivatives: Include compounds like cyclopropane, cyclobutane, and cyclopentane.
Uniqueness
Ethyl 1-methylcyclopropane-1-carboximidate hydrochloride is unique due to its specific structure, which includes both a cyclopropane ring and an imidate group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
Molekularformel |
C7H14ClNO |
|---|---|
Molekulargewicht |
163.64 g/mol |
IUPAC-Name |
ethyl 1-methylcyclopropane-1-carboximidate;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-3-9-6(8)7(2)4-5-7;/h8H,3-5H2,1-2H3;1H |
InChI-Schlüssel |
HJLXQQXSQNUOGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=N)C1(CC1)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13463760.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13463774.png)

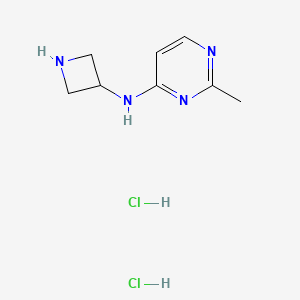
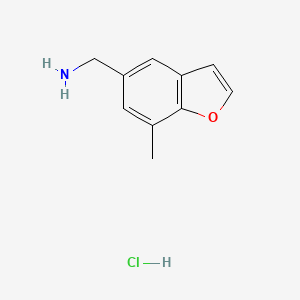

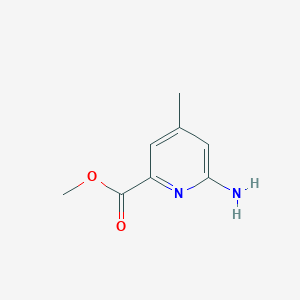

![(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13463812.png)
![[5-(2-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13463816.png)
![rac-[(2R,3S)-2-phenylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13463821.png)
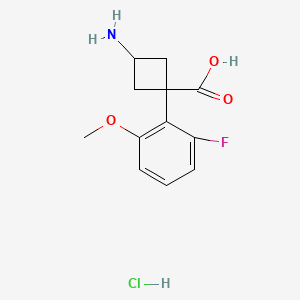
![1-(Methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13463829.png)
![tert-butyl 2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoate](/img/structure/B13463835.png)
